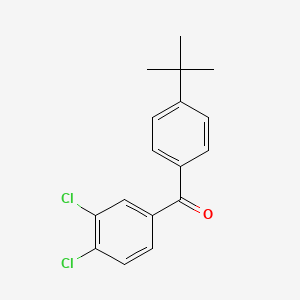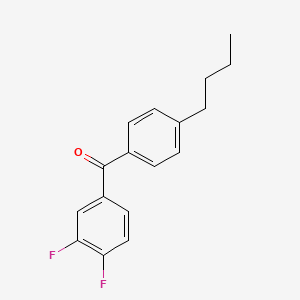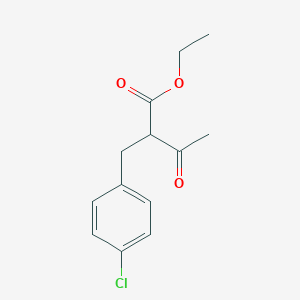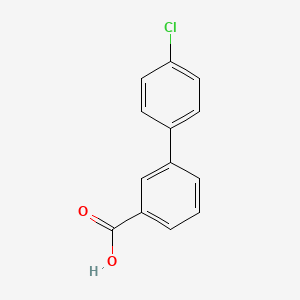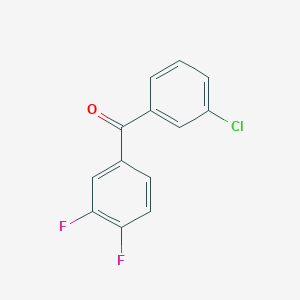
2,4-Dichloro-5-fluorotoluene
Descripción general
Descripción
2,4-Dichloro-5-fluorotoluene is a chemical compound with the molecular formula C7H5Cl2F . It is used in various chemical reactions and is an intermediate useful for the production of other chemical compounds .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-fluorotoluene involves several steps. One method involves reacting 2,4-dichloro-5-fluoro-1-trichloromethylbenzene with sulfuric acid to give 2,4-dichloro-5-fluorobenzoic acid, which is then reacted with thionyl chloride to give the desired compound . Another method involves reacting 2,4-dichloro-5-fluoro-1-trichloromethylbenzene with water in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-fluorotoluene is represented by the formula C7H5Cl2F . The molecular weight of this compound is 179.02 . For a more detailed analysis of the molecular structure, techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used .Physical And Chemical Properties Analysis
2,4-Dichloro-5-fluorotoluene is a liquid at room temperature . It has a refractive index of 1.498 . The boiling point is 158 °C at 743 mmHg, and the density is 1.186 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Microwave Spectroscopy and Quantum Chemistry
2,4-Dichloro-5-fluorotoluene is analyzed using molecular jet Fourier transform microwave spectroscopy and quantum chemistry. Its internal rotation and hyperfine effects due to chlorine nuclear quadrupole moment are studied, providing insights into its molecular structure and behavior (Nair et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
1,5-dichloro-2-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWCOCIEGOAZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374179 | |
| Record name | 2,4-Dichloro-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-fluorotoluene | |
CAS RN |
86522-86-3 | |
| Record name | 2,4-Dichloro-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



